molecular formula C14H18ClN3OS2 B2929872 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351608-45-1

1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2929872
CAS No.: 1351608-45-1
M. Wt: 343.89
InChI Key: OAMJHAILQKBNRJ-UHFFFAOYSA-N
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Description

1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a thiazole ring, and a piperazine moiety, making it a versatile candidate for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the construction of the thiophene and thiazole rings. One common approach is the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by subsequent reactions to introduce the piperazine and acetyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has shown promise as a potential therapeutic agent. Its interactions with various biological targets can be studied to develop new drugs for treating diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various health conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

  • Thiazole Derivatives: Compounds containing the thiazole ring are structurally related and often have comparable properties.

  • Piperazine Derivatives: Piperazine-containing compounds are known for their diverse biological and industrial applications.

Uniqueness: What sets 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride apart from similar compounds is its combination of thiophene, thiazole, and piperazine moieties, which provides a unique chemical profile and potential for multifaceted applications.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for ongoing research and industrial development.

Properties

IUPAC Name

1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2.ClH/c1-11(18)17-6-4-16(5-7-17)9-14-15-12(10-20-14)13-3-2-8-19-13;/h2-3,8,10H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJHAILQKBNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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